molecular formula C22H19N5O3 B2671569 1,6,7-trimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 879454-10-1

1,6,7-trimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2671569
M. Wt: 401.426
InChI Key: HPWWQMKJBDGYAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,6,7-trimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic compound that has been extensively studied for its potential use in pharmaceuticals. This compound is also known as TAK-659 and is a kinase inhibitor that targets the spleen tyrosine kinase (SYK) and Janus kinase (JAK) pathways.

Scientific Research Applications

Synthesis and Pharmacological Applications

  • Antidepressant and Anxiolytic Potential : A series of derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione were synthesized and evaluated for their serotonin receptor affinity and phosphodiesterase inhibitor activity. Preliminary in vivo studies indicated potential antidepressant and anxiolytic effects in mice, with molecular modeling revealing their significance for developing new treatments for depression and anxiety (Zagórska et al., 2016).

  • Chemical Synthesis and Biological Evaluation : The chemical synthesis and antiviral activity of imidazo[1,2-a]-s-triazine nucleosides, including guanine, guanosine, and guanosine monophosphate analogues, have been explored. Moderate antiviral activity against various viruses was observed, demonstrating the compound's versatility in antiviral research (Kim et al., 1978).

  • Receptor Affinity and Enzyme Activity : Another study focused on the receptor affinity and activity of octahydro- and 6,7-dimethoxy-3,4-dihydro-isoquinolin-2(1H)-yl-alkyl derivatives of imidazo- and pyrimidino[2,1-f]purines. This research highlights the structural features responsible for receptor and enzyme activity, contributing to the understanding of these compounds' pharmacological potential (Zagórska et al., 2016).

  • Adenosine Receptor Antagonism : New pyrrolo[2,1-f]purine-2,4-dione and imidazo[2,1-f]purine-2,4-dione derivatives were synthesized as potent and selective human A3 adenosine receptor antagonists. This research offers insights into developing antagonists for adenosine receptors, with implications for treating various diseases (Baraldi et al., 2005).

properties

IUPAC Name

4,7,8-trimethyl-6-(4-phenoxyphenyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O3/c1-13-14(2)27-18-19(25(3)22(29)24-20(18)28)23-21(27)26(13)15-9-11-17(12-10-15)30-16-7-5-4-6-8-16/h4-12H,1-3H3,(H,24,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPWWQMKJBDGYAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1C4=CC=C(C=C4)OC5=CC=CC=C5)N(C(=O)NC3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,6,7-trimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

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